Ethyl adamantane-1-carboxylate
Overview
Description
Ethyl adamantane-1-carboxylate is an organic compound derived from adamantane, a hydrocarbon with a unique cage-like structure. The adamantane framework imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and industrial applications. This compound is particularly noted for its potential use in pharmaceuticals, materials science, and as a precursor for more complex chemical syntheses.
Mechanism of Action
- The primary target of ethyl adamantane-1-carboxylate is not well-documented in the literature. However, it is synthesized by carboxylation of adamantane .
- It is worth noting that 1-Adamantanecarboxylic acid (the parent compound) forms mononuclear tris(carboxylate) coordination complexes with metals such as Mn, Ni, Co, and Zn .
Target of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl adamantane-1-carboxylate typically involves the esterification of adamantane-1-carboxylic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Adamantane-1-carboxylic acid+EthanolAcid catalystEthyl adamantane-1-carboxylate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of high-purity reactants and catalysts is crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form adamantane-1-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Adamantane-1-carboxylic acid.
Reduction: Adamantane-1-methanol.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl adamantane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex adamantane derivatives, which are used in the development of new materials and catalysts.
Biology: The compound is studied for its potential use in drug delivery systems due to its stability and ability to penetrate biological membranes.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is used in the production of high-performance polymers and as an additive in lubricants to enhance thermal stability.
Comparison with Similar Compounds
Ethyl adamantane-1-carboxylate can be compared with other adamantane derivatives such as:
Adamantane-1-carboxylic acid: The parent compound, which lacks the ethyl ester group.
1-Adamantanol: A hydroxylated derivative with different reactivity and applications.
Amantadine: A well-known antiviral drug with a similar adamantane core but different functional groups.
The uniqueness of this compound lies in its ester functionality, which provides additional reactivity and potential for further chemical modifications compared to its parent compound and other derivatives.
Properties
IUPAC Name |
ethyl adamantane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-2-15-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEXGNJRYPOUSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175109 | |
Record name | Ethyl tricyclo(3.3.1.13,7)decane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2094-73-7 | |
Record name | Ethyl 1-adamantanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2094-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl tricyclo(3.3.1.13,7)decane-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl tricyclo(3.3.1.13,7)decane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl tricyclo[3.3.1.13,7]decane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl adamantane-1-carboxylate in the development of drug delivery systems?
A1: this compound, when incorporated into a copolymer, plays a crucial role in forming supramolecular drug carriers. [, ] Specifically, it acts as a host molecule for β-cyclodextrin (β-CD) due to their strong host-guest interaction. [, ] This interaction allows for the encapsulation of drug molecules conjugated to β-CD, forming stable supramolecular micelles for drug delivery.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.